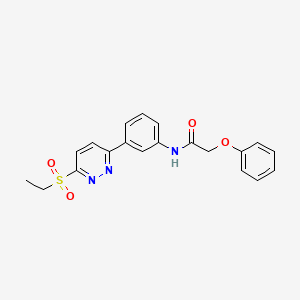

![molecular formula C13H23BO6 B2466142 1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate CAS No. 2377587-38-5](/img/structure/B2466142.png)

1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate” is a chemical compound with the CAS Number: 2377587-38-5. It has a molecular weight of 286.13 . The IUPAC name of this compound is dimethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]succinate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23BO6/c1-12(2)13(3,4)20-14(19-12)8-9(11(16)18-6)7-10(15)17-5/h9H,7-8H2,1-6H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.13 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Scientific Research Applications

Synthesis and Structure Analysis

- Synthesis and Structural Confirmation : The compound has been synthesized and structurally confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have also been employed for further structural analysis, showing consistency between the calculated molecular structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Chemical Properties and Reactions

- Molecular Electrostatic Potential and Frontier Molecular Orbitals : DFT studies have been used to investigate the molecular electrostatic potential and frontier molecular orbitals of compounds related to 1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate, revealing some of their physicochemical properties (Huang et al., 2021).

Applications in Polymer Science

- Impact on Thermal Properties of Polyesters : Research has shown that the presence of methyl groups in similar compounds affects the thermal properties of polyesters. This research could be relevant for understanding how modifications like this compound impact polymer properties (Loman et al., 1995).

Catalysis and Chemical Synthesis

- Role in Catalysis : Certain compounds structurally related to this compound have been used as intermediates or catalysts in chemical reactions, such as hydroformylation of unsaturated esters (Kollár et al., 1987).

Material Science and Nanoparticle Production

- Use in Nanoparticle Production : Research involving similar compounds has contributed to the development of nanoparticles with enhanced brightness and emission-tuned properties. This could hint at potential applications of this compound in material science and nanotechnology (Fischer et al., 2013).

Mechanism of Action

In terms of pharmacokinetics, boronic esters are often used in drug design due to their unique properties. They are generally stable under physiological conditions, but can undergo transformations in the presence of certain biological targets, potentially leading to active drug molecules .

The result of the action of a boronic ester would again depend on the specific compound it is a part of. In a pharmaceutical context, the intended result is usually the modulation of a biological target, leading to a therapeutic effect .

The action environment of boronic esters can be influenced by various factors. For instance, the presence of certain biological molecules can catalyze the transformation of the boronic ester into an active compound. Additionally, factors such as pH and temperature can influence the stability and reactivity of the boronic ester .

Properties

IUPAC Name |

dimethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO6/c1-12(2)13(3,4)20-14(19-12)8-9(11(16)18-6)7-10(15)17-5/h9H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOXOYYWJNKKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(CC(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2466059.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2466061.png)

![N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2466063.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2466068.png)

![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466070.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2466071.png)

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2466073.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2466074.png)

![1-Methyl-4-[[2-(naphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2466079.png)

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)